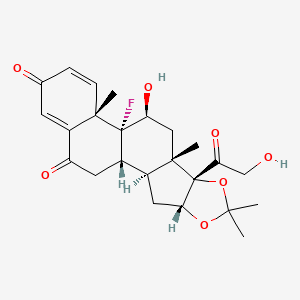

6-Keto Triamcinolone Acetonide

Description

Derivation from Triamcinolone (B434) Acetonide

6-Keto Triamcinolone Acetonide originates from triamcinolone acetonide, a synthetic corticosteroid used to treat a variety of inflammatory conditions. drugbank.comnih.gov Triamcinolone acetonide itself is a more potent derivative of triamcinolone. fda.gov The parent compound, triamcinolone, is a fluorinated derivative of prednisone (B1679067), with the fluorine atom at the 9α position enhancing its glucocorticoid activity. google.com Triamcinolone acetonide is formed by the reaction of triamcinolone with acetone (B3395972), creating a cyclic 16,17-acetal. wikipedia.orggoogle.com

Structural Modifications and Their Research Significance

The structure of this compound is defined by a key modification to the triamcinolone acetonide backbone: the presence of a ketone group at the 6-position. lgcstandards.com This structural change is significant in the context of pharmaceutical research as it represents a degradation product or metabolite of triamcinolone acetonide. biosynth.comscispace.com The introduction of the 6-keto group alters the molecule's properties and is a focal point in studies of triamcinolone acetonide's stability and metabolic pathways. fda.gov

Fluorination: The fluorine atom at the C9 position of the steroid nucleus is a critical modification that significantly increases the anti-inflammatory potency of corticosteroids like triamcinolone. ijdvl.comuomustansiriyah.edu.iq

Acetonide Group: The acetonide group, formed between the hydroxyl groups at C16 and C17, enhances the lipophilicity and percutaneous absorption of the molecule. ijdvl.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H29FO7 |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-16,19-dione |

InChI |

InChI=1S/C24H29FO7/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(27)5-6-21(15,3)23(14,25)17(29)10-22(13,4)24(19,32-20)18(30)11-26/h5-7,13-14,17,19,26,29H,8-11H2,1-4H3/t13-,14-,17-,19+,21-,22-,23-,24+/m0/s1 |

InChI Key |

IGSXVMLPPCPFBT-ZNWREMJPSA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CC(=O)C5=CC(=O)C=C[C@@]53C)F)O |

Canonical SMILES |

CC1(OC2CC3C4CC(=O)C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |

Origin of Product |

United States |

Role As a Metabolite and Impurity in Pharmaceutical Science

The primary context in which 6-Keto Triamcinolone (B434) Acetonide is studied is as a metabolite and impurity of triamcinolone acetonide. biosynth.compharmaffiliates.com In animal studies, 6β-hydroxytriamcinolone acetonide has been identified as a major metabolite of triamcinolone acetonide. fda.govpharmaffiliates.com This metabolite, along with others, is considered substantially less active than the parent compound. fda.gov

The presence of impurities and degradation products like 6-Keto Triamcinolone Acetonide is a critical consideration in the development and quality control of pharmaceutical formulations. oup.comnih.gov Forced degradation studies are often conducted to identify potential degradation products that may arise under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. innovareacademics.inresearchgate.netinnovareacademics.in For instance, studies have shown that triamcinolone acetonide can degrade under acidic and alkaline conditions. innovareacademics.ininnovareacademics.in The identification and characterization of these products are essential for ensuring the safety and efficacy of the drug product.

Table 1: Forced Degradation Studies of Triamcinolone Acetonide

| Stress Condition | Outcome | Reference |

| Acid Hydrolysis | Degradation observed. | innovareacademics.in |

| Alkaline Hydrolysis | Significant degradation observed. | innovareacademics.in |

| Oxidative (H₂O₂) | Stable. | innovareacademics.in |

| Thermal | Stable. | innovareacademics.inresearchgate.net |

| Photolytic | Stable. | innovareacademics.in |

Current Gaps in Dedicated Academic Research on 6 Keto Triamcinolone Acetonide As a Primary Subject

Precursor Materials and Initial Synthetic Steps for Triamcinolone (B434) Acetonide and its Derivatives

The industrial synthesis of triamcinolone acetonide and its derivatives typically commences from readily available steroid precursors, which undergo a series of reactions including oxidation, hydrolysis, and condensation to build the core structure of the target molecule. google.comgoogle.compatsnap.com

Utilization of Steroid Precursors (e.g., tetraene acetate)

A common starting material for the synthesis of triamcinolone acetonide is tetraene acetate (B1210297). google.comgoogle.compatsnap.com This precursor already contains the basic steroid skeleton, which is then chemically modified in subsequent steps. The use of tetraene acetate provides an efficient route, transforming the 9, 11, 16, 17, and 21 positions of the steroid to yield triamcinolone acetonide. google.com Alternative starting materials, such as prednisone (B1679067) acetate, can also be employed, which then undergo a series of elimination and oxidation reactions to form key intermediates. patsnap.comgoogle.com

Sequential Oxidation Reactions

A critical step in the synthesis is the oxidation of the precursor material. For instance, when starting with tetraene acetate, it is dissolved in an organic solvent like acetone (B3395972) and treated with an oxidizing agent. google.comgoogle.com Potassium permanganate (B83412) (KMnO₄), in the presence of formic acid which acts as a catalyst, is frequently used for this purpose. google.compatsnap.com This reaction is carefully controlled at low temperatures (typically between -5°C and 5°C) to achieve the desired oxidation and introduce hydroxyl groups at specific positions on the steroid backbone. google.comgoogle.com The reaction progress is often monitored by thin-layer chromatography (TLC). Upon completion, a reducing agent, such as a sodium sulfite (B76179) or sodium carbonate solution, is added to quench the excess oxidant. google.compatsnap.com This initial oxidation step is crucial for setting up the subsequent transformations and can achieve high yields, with some processes reporting yields of the resulting oxide intermediate as high as 98.5% to 100%. google.com

Oxidation of Tetraene Acetate - Reaction Conditions

| Parameter | Details | Source(s) |

|---|---|---|

| Starting Material | Tetraene Acetate | , google.com, patsnap.com |

| Solvent | Acetone | google.com, patsnap.com, google.com |

| Oxidant | Potassium Permanganate (KMnO₄) | , google.com, patsnap.com |

| Catalyst | Formic Acid | , google.com, google.com |

| Reaction Temperature | -5°C to 5°C | , google.com, google.com |

| Quenching Agent | Sodium Carbonate or Sodium Sulfite solution | , google.com, patsnap.com |

| Yield | Up to 100% | google.com |

Hydrolysis Steps

Following oxidation, hydrolysis is often necessary to remove protective groups, such as the acetate group at the C21 position. quickcompany.in The oxide intermediate is typically dissolved in a mixture of solvents like methanol (B129727) and dichloromethane. Deacetylation is achieved by adding a base, for example, a solution of sodium hydroxide (B78521) in methanol, at a controlled low temperature of around -5°C. The reaction is performed under an inert atmosphere, for instance, by bubbling nitrogen through the reaction mixture. google.com After the hydrolysis is complete, the reaction is neutralized, often with acetic acid, to a pH of about 7. The removal of solvents under reduced pressure yields the hydrolyzed product. This step is vital for exposing the hydroxyl group at the C21 position, which is necessary for the biological activity of the final compound and for subsequent reaction steps. quickcompany.in

Advanced Reaction Mechanisms and Specific Transformations

The introduction of specific functional groups, particularly halogen atoms, is a key part of the synthesis that significantly enhances the anti-inflammatory potency of the resulting corticosteroid.

Fluorination Processes and Introduction of Halogen Atoms

The introduction of a fluorine atom at the C9α position is a hallmark of modern synthetic corticosteroids like triamcinolone acetonide and is a critical step for increasing its glucocorticoid activity. nih.gov This is generally achieved through the ring-opening of a 9,11β-epoxide intermediate. quickcompany.inresearchgate.net

The process often involves treating the steroidal epoxide with a fluorinating agent. A common and effective reagent for this transformation is a solution of hydrogen fluoride (B91410) (HF) in an organic solvent, such as dimethylformamide (DMF) or pyridine. patsnap.comcore.ac.uk The reaction is highly sensitive and is conducted at low temperatures, for example, -30°C to -25°C, to control selectivity and minimize side reactions. google.com The mechanism involves the activation of the epoxide ring by the acidic HF, followed by the nucleophilic attack of the fluoride ion at the C9 position, leading to the formation of the 9α-fluoro-11β-hydroxy structure. nih.govcore.ac.uk The choice of fluorinating agent and reaction conditions is crucial, as highly acidic conditions can lead to undesired rearrangements. core.ac.ukrsc.org After the reaction is complete, the mixture is typically diluted with water to precipitate the fluorinated product, which can then be isolated by filtration with high purity and yield. google.com

Fluorination of Epoxy Intermediate - Reaction Conditions

| Parameter | Details | Source(s) |

|---|---|---|

| Starting Material | 9,11β-epoxy steroid intermediate | researchgate.net, quickcompany.in |

| Fluorinating Agent | Hydrogen Fluoride (HF) | , patsnap.com |

| Solvent | Dimethylformamide (DMF) | , google.com, patsnap.com |

| Reaction Temperature | -30°C to -25°C | google.com |

| Work-up | Dilution with water, filtration, and drying | , google.com |

| Yield | >90% | google.com |

Epoxidation Reactions and Functional Group Formation

Epoxidation is a critical step in the synthetic route to many corticosteroids and their derivatives. In the context of 6-Keto Triamcinolone Acetonide's broader family of compounds, epoxidation of a double bond, often at the 9(11)-position, is a key transformation. google.com For instance, the reaction of a precursor with an oxidizing agent like m-chloroperbenzoic acid can yield an epoxide. nih.gov This epoxide is a versatile intermediate that can be opened to introduce other functional groups.

A common method for creating epoxides is the Johnson-Corey-Chaykovsky reaction, which utilizes a sulfur ylide to react with ketones or aldehydes. wikipedia.org While not directly forming the 6-keto group, this type of reaction is fundamental in steroid modifications. The formation of the 6-keto group itself can be achieved through various oxidation methods on a suitable precursor.

In some synthetic pathways, an epoxy compound is a key intermediate which then undergoes further reactions, such as fluorination, to yield the desired steroid backbone. google.com The sequence of these reactions, including oxidation and epoxidation, is crucial for achieving the correct stereochemistry and functionalization of the final product. google.com

Formation of Acetonide Moiety

The acetonide group at the 16α, 17α-position is a defining feature of triamcinolone acetonide and its derivatives. This protective group is typically formed by reacting the 16α, 17α-diol of a triamcinolone precursor with acetone in the presence of an acid catalyst. nih.govquickcompany.in Perchloric acid is a commonly used catalyst for this ketalization reaction. nih.govquickcompany.in The formation of the cyclic ketal not only protects the diol but can also influence the reactivity of other parts of the steroid molecule. wikimedia.org

The process often involves dissolving the steroid in acetone, followed by the addition of the acid catalyst. The reaction is typically stirred at or below room temperature to facilitate the formation of the acetonide. google.com The successful formation of this moiety is a critical step in the synthesis of Triamcinolone Acetonide and its derivatives. quickcompany.in

| Reaction Step | Reagents | Purpose | Reference |

| Acetonide Formation | Acetone, Perchloric Acid | Protection of the 16α, 17α-diol | nih.govquickcompany.in |

Purification Methodologies in Synthetic Processes

The purification of this compound and its parent compound, Triamcinolone Acetonide, is essential to ensure high purity for research and other applications. Following synthesis, crude products are subjected to one or more purification techniques. smolecule.com

Recrystallization is a common method used to purify solid compounds. This involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. For example, a mixture of acetone and petroleum ether has been used for the recrystallization of triamcinolone acetonide. quickcompany.in

Chromatography is another powerful purification technique. High-performance liquid chromatography (HPLC) is often used to analyze the purity of the final product and can also be used on a larger scale for purification. patsnap.comnih.gov Column chromatography on silica (B1680970) gel is also a standard procedure for separating the desired compound from byproducts and unreacted starting materials. csic.es

For suspensions of triamcinolone acetonide, methods such as sedimentation and centrifugation have been explored to separate the active compound from its vehicle, which may contain preservatives like benzyl (B1604629) alcohol. nih.govnih.gov These techniques are particularly relevant when preparing the compound for specific biological assays or formulations.

| Purification Technique | Description | Reference |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | quickcompany.in |

| Chromatography (HPLC, Column) | Separating components of a mixture based on their differential distribution between a stationary and a mobile phase. | patsnap.comnih.govcsic.es |

| Centrifugation | Separating particles from a solution according to their size, shape, density, and viscosity of the medium by spinning a vessel containing the material at high speed. | nih.govnih.gov |

| Sedimentation | Allowing particles in suspension to settle out of the fluid in which they are entrained and come to rest against a barrier. | nih.gov |

Theoretical Approaches to Synthetic Route Design

Computational chemistry provides valuable insights into the design of synthetic routes for complex molecules like steroids. Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules, which can help in understanding reaction mechanisms and predicting the feasibility of synthetic steps. iau.irresearchgate.net

For instance, computational studies can analyze the electrophilic cyclization reactions that are fundamental to forming the steroid ring system. researchgate.net These studies can elucidate the factors that control the regioselectivity and stereochemistry of these reactions, guiding the choice of reagents and reaction conditions. By calculating parameters such as HOMO-LUMO energies, energy gaps, and activation energies, chemists can predict the reactivity of intermediates and the likelihood of different reaction pathways. iau.irwseas.com

Theoretical models have been used to investigate the interaction of steroids with other molecules, which can be relevant for designing purification methods or understanding potential biological interactions. csic.esnih.gov These computational approaches complement experimental work by providing a deeper understanding of the underlying principles that govern the chemical synthesis and reactivity of steroids like this compound. iau.irresearchgate.net

Biochemical Pathways Leading to this compound Formation

The formation of this compound is a multi-step process initiated by the metabolism of its parent compound, triamcinolone acetonide. The primary metabolic route is 6β-hydroxylation, a reaction that introduces a hydroxyl group at the 6-beta position of the steroid nucleus. medicines.org.uk This initial step is a prerequisite for subsequent oxidation to the keto form.

Following 6β-hydroxylation, the intermediate compound, 6β-hydroxy triamcinolone acetonide, undergoes further enzymatic conversion. Dehydrogenation at the C6 position leads to the formation of the 6-keto metabolite. This transformation is a key step in the metabolic cascade of triamcinolone acetonide. Studies have identified 6-keto flunisolide (B1672891) as a metabolite formed through a similar pathway, suggesting a common mechanism for corticosteroids with a related structure. nih.gov

Enzymatic Biotransformation of Triamcinolone Acetonide to Related Metabolites

The biotransformation of triamcinolone acetonide is a multifaceted process involving several enzymatic reactions that lead to a variety of metabolites. nih.govnih.gov These reactions primarily serve to increase the water solubility of the compound, facilitating its excretion from the body.

The cytochrome P450 system, particularly the CYP3A subfamily, plays a pivotal role in the metabolism of glucocorticoids. nih.govresearchgate.net CYP3A4 is the predominant and most efficient enzyme in the liver responsible for metabolizing a wide range of drugs, including triamcinolone acetonide. nih.govoup.com CYP3A5 is also significantly involved, especially in extrahepatic tissues like the lungs, while CYP3A7 is the primary P450 enzyme in fetal liver tissue. nih.gov The activity of these enzymes is crucial in determining the rate of clearance and the metabolic fate of triamcinolone acetonide. nih.govnih.gov

Table 1: Key Cytochrome P450 Enzymes in Triamcinolone Acetonide Metabolism

| Enzyme | Primary Location | Role in Triamcinolone Acetonide Metabolism |

|---|---|---|

| CYP3A4 | Adult Liver and Intestine | Most efficient catalyst for metabolism. nih.govoup.com |

| CYP3A5 | Lungs, other extrahepatic tissues | Efficiently metabolizes the compound. nih.gov |

| CYP3A7 | Fetal Liver | Slower rates of metabolism compared to CYP3A4 and CYP3A5. nih.gov |

Hydroxylation is a major metabolic pathway for triamcinolone acetonide. The most significant of these is 6β-hydroxylation, catalyzed by CYP3A enzymes. medicines.org.uknih.gov This reaction introduces a hydroxyl group at the 6β-position of the steroid's core structure. nih.gov This initial oxidative step is critical as it often precedes other metabolic transformations and is a common pathway for many glucocorticoids. nih.govnih.gov Research has shown that both CYP3A4 and CYP3A5 can catalyze this reaction for triamcinolone acetonide. nih.gov

Dehydrogenation, the removal of hydrogen atoms, is another key biotransformation process for triamcinolone acetonide. This can lead to the formation of a double bond, as seen in Δ6-dehydrogenation, which creates a Δ6-triamcinolone acetonide metabolite. nih.gov This process is also mediated by CYP3A enzymes. nih.gov The formation of dehydrogenated products is a recognized pathway for several glucocorticoids, although the resulting metabolites can sometimes be unstable. nih.gov

Metabolism of triamcinolone acetonide can also occur on the D-ring substituents. nih.govnih.gov This leads to the formation of metabolites such as the 21-carboxy derivative, where the hydroxymethyl group at position 21 is oxidized to a carboxylic acid. nih.govnih.gov Additionally, a novel metabolite, 21-nortriamcinolone acetonide, has been identified, indicating the loss of the C21 carbon atom. nih.govresearchgate.net These transformations result in compounds with altered chemical properties and biological activities.

Inter-individual and inter-enzyme variability in the expression and activity of CYP3A enzymes can significantly impact the metabolism of triamcinolone acetonide. nih.govresearchgate.net Genetic polymorphisms in CYP3A4 and CYP3A5 can lead to differences in metabolic rates, affecting the clearance of the drug and potentially influencing its efficacy and the profile of metabolites formed. nih.gov For instance, individuals with higher CYP3A4 activity may metabolize triamcinolone acetonide more rapidly. oup.com This variability is a key factor in personalized medicine, as it can explain differences in drug response among patients. researchgate.net

Table 2: Major Metabolites of Triamcinolone Acetonide

| Metabolite | Formation Pathway | Key Enzymes Involved |

|---|---|---|

| 6β-hydroxy triamcinolone acetonide | 6β-hydroxylation | CYP3A4, CYP3A5 nih.gov |

| Δ6-triamcinolone acetonide | Δ6-dehydrogenation | CYP3A4, CYP3A5, CYP3A7 nih.gov |

| 21-carboxy triamcinolone acetonide | Oxidation of D-ring substituent | P450 enzymes nih.govnih.gov |

| 21-nortriamcinolone acetonide | Cleavage of D-ring substituent | P450 enzymes nih.govresearchgate.net |

| This compound | Dehydrogenation of 6β-hydroxy metabolite | - |

Comparative Metabolism with Other Glucocorticoids

The metabolism of Triamcinolone Acetonide has been evaluated in comparison to other glucocorticoids, revealing both similarities in metabolic pathways and significant differences in metabolic rates and profiles across species.

In vitro studies using the CYP3A family of enzymes have compared the metabolism of Triamcinolone Acetonide with other inhaled glucocorticoids such as Budesonide, Flunisolide, and Fluticasone Propionate. drugbank.comresearchgate.net Among the enzymes, CYP3A4 was found to be the most efficient metabolic catalyst for all these compounds. drugbank.com CYP3A5 also efficiently metabolizes Triamcinolone Acetonide, Budesonide, and Fluticasone Propionate, but not Flunisolide. drugbank.comresearchgate.net Common metabolic reactions for Triamcinolone Acetonide, Budesonide, and Flunisolide include 6β-hydroxylation and Δ6-dehydrogenation. drugbank.comresearchgate.net Furthermore, metabolism on the D-ring substituents, leading to 21-carboxy metabolites, has been observed for both Triamcinolone Acetonide and Flunisolide. drugbank.com

A comparative study in rhesus monkeys evaluated the metabolism of Triamcinolone Acetonide against the endogenous glucocorticoid, Cortisol. nih.govkarger.com The research demonstrated that Triamcinolone Acetonide is significantly more resistant to metabolic conversion than Cortisol. nih.govkarger.com While Cortisol undergoes extensive metabolism in the fetoplacental unit to inactive metabolites, over 92% of the radioactivity in fetal tissues an hour after administration was identified as unchanged Triamcinolone Acetonide. nih.govkarger.com This highlights a lower metabolic clearance for Triamcinolone Acetonide compared to Cortisol in this non-human primate model.

In rats, treatment with Triamcinolone Acetonide was shown to increase the oxidative metabolism of testosterone (B1683101), whereas Budesonide treatment led to a decrease in total testosterone metabolism. researchgate.net This indicates that different glucocorticoids can have opposing effects on the activity of hepatic microsomal enzymes responsible for steroid metabolism.

Table 1: Comparative Metabolic Pathways of Triamcinolone Acetonide and Other Glucocorticoids in Non-Human Systems

| Glucocorticoid | Comparative Compound(s) | Species/System | Key Metabolic Differences and Similarities |

|---|---|---|---|

| Triamcinolone Acetonide | Budesonide, Flunisolide | In vitro (CYP3A enzymes) | Common pathways include 6β-hydroxylation and Δ6-dehydrogenation. drugbank.comresearchgate.net |

| Triamcinolone Acetonide | Flunisolide | In vitro (CYP3A enzymes) | Both form 21-carboxy metabolites. drugbank.com |

| Triamcinolone Acetonide | Cortisol | Rhesus Monkey | Triamcinolone Acetonide is more resistant to metabolic conversion. nih.govkarger.com |

| Triamcinolone Acetonide | Budesonide | Rat | Triamcinolone Acetonide increases oxidative metabolism of testosterone, while Budesonide decreases it. researchgate.net |

Investigation of Metabolic Stability in Different Biological Systems (non-human)

The metabolic stability of Triamcinolone Acetonide has been investigated in various non-human biological systems, both in vivo and in vitro, demonstrating species-specific differences in its elimination and metabolic profile.

In vivo studies have been conducted in several laboratory animal species. The metabolic fate of Triamcinolone Acetonide was found to be qualitatively similar in rabbits, dogs, monkeys, and rats. nih.gov However, quantitative differences were observed, particularly in the route of excretion. In dogs, rats, and monkeys, the primary route of excretion was fecal, whereas in rabbits, radioactivity was equally distributed between urine and feces. nih.gov A study involving the administration of Triamcinolone Acetonide-21-phosphate to dogs, monkeys, and rats showed rapid elimination from plasma, with a half-life of 1-2 hours in all three species. nih.gov The major metabolite identified in the urine of these species was 6β-Hydroxytriamcinolone Acetonide. nih.gov

In horses, the pharmacokinetics of Triamcinolone Acetonide revealed a rapid elimination phase with a half-life of 83.5 minutes and a slower phase with a half-life of 12 hours, indicating extensive tissue distribution. nih.gov Intra-articular injections in horses also showed that Triamcinolone Acetonide can alter the metabolism of cartilage matrix. researchgate.net

In vitro metabolic stability assays, often utilizing liver microsomes, are standard in assessing the susceptibility of a compound to metabolism. evotec.com In rat liver microsomes, Triamcinolone Acetonide has been shown to affect the activity of enzymes involved in steroid metabolism. researchgate.net Studies in rats and dogs have identified three main metabolites: 6β-Hydroxytriamcinolone Acetonide, 21-Carboxytriamcinolone Acetonide, and 21-Carboxy-6β-hydroxytriamcinolone Acetonide. fda.gov While the metabolic pattern was consistent regardless of the administration route, some quantitative differences between the species were noted. fda.gov

Table 2: Metabolic Stability of Triamcinolone Acetonide in Non-Human Biological Systems

| Biological System | Species | Key Findings on Metabolic Stability |

|---|---|---|

| In Vivo | Dog, Monkey, Rat | Rapid plasma elimination with a half-life of 1-2 hours. nih.gov The major urinary metabolite is 6β-Hydroxytriamcinolone Acetonide. nih.gov Fecal excretion is the major route in these species. nih.gov |

| In Vivo | Rabbit | Excretion is equally distributed between urine and feces. nih.gov |

| In Vivo | Horse | Biphasic elimination with half-lives of 83.5 minutes and 12 hours. nih.gov |

| In Vitro | Rat Liver Microsomes | Triamcinolone Acetonide influences the metabolism of other steroids like testosterone. researchgate.net |

| In Vivo | Rat, Dog | Three principal metabolites identified: 6β-Hydroxytriamcinolone Acetonide, 21-Carboxytriamcinolone Acetonide, and 21-Carboxy-6β-hydroxytriamcinolone Acetonide. fda.gov |

Degradation Mechanisms and Product Characterization

Oxidative Degradation Pathways

Oxidative degradation is a primary pathway for the breakdown of corticosteroids, particularly those with a 20-keto-21-hydroxyl group on the C17 side chain. researchgate.netuu.nl This process can occur in both aqueous and non-aqueous environments and is significantly influenced by factors such as pH and the presence of trace metals. uu.nlgoogle.comresearchgate.net

Formation of Primary Degradation Products (e.g., 21-aldehyde)

The initial step in the oxidative degradation of Triamcinolone (B434) Acetonide involves the oxidation of the C21-hydroxyl group to form a 21-aldehyde. researchgate.netresearchgate.netuu.nlnih.gov This reaction is catalyzed by the presence of oxygen and trace metals. researchgate.netresearchgate.netuu.nlnih.gov The 21-aldehyde has been identified as a primary degradation product in studies involving Triamcinolone Acetonide in various formulations. researchgate.netresearchgate.netuu.nlnih.gov In some instances, the 21-aldehyde can undergo hydration to form a hydrate. vulcanchem.com

Formation of Secondary Degradation Products (e.g., 17-carboxylic acid)

Following the formation of the 21-aldehyde, further oxidation can occur, leading to the formation of a 17-carboxylic acid. researchgate.netresearchgate.netuu.nlnih.gov This compound is considered a secondary degradation product. researchgate.netresearchgate.netuu.nlnih.gov The formation of the 17-carboxylic acid from similar corticosteroids in alkaline conditions with oxygen has also been reported. scite.ai For Triamcinolone Acetonide, both the 21-aldehyde and the 17-carboxylic acid are the main degradation products identified in a water-free environment. researchgate.netscite.ai

Catalytic Effects of Trace Metals on Degradation Rate

Trace metal ions can significantly accelerate the oxidative degradation of Triamcinolone Acetonide, especially in neutral and basic aqueous solutions. google.comwipo.int Copper ions (Cupric ion) have been shown to be a particularly effective catalyst in this process. google.com Studies on Triamcinolone Acetonide in ointment formulations have revealed that trace metals can be extracted from excipients like lanolin and petrolatum by propylene (B89431) glycol, thereby increasing the concentration of these catalysts in the phase where the corticosteroid is concentrated and accelerating its degradation. researchgate.netresearchgate.netuu.nlnih.gov The degradation rate follows an apparent first-order process. google.com The inclusion of metal-sequestering agents, such as ethylenediamine (B42938) tetraacetic acid (EDTA), can depress this metal catalysis. google.comwipo.int In contrast, ferric and nickel ions have been observed to have negligible catalytic effects. google.com

Table 1: Effect of Copper(II) Acetate (B1210297) on the Degradation Constant of Triamcinolone Acetonide in Propylene Glycol at 60°C

This table illustrates the catalytic effect of varying concentrations of copper(II) acetate on the degradation rate of Triamcinolone Acetonide. The data is based on findings from studies on corticosteroid stability.

| Copper(II) Acetate Concentration (ppm) | Degradation Constant (day⁻¹) |

|---|---|

| 0 | 0.01 |

| 5 | 0.03 |

| 10 | 0.05 |

Photochemical Degradation (Norrish Type I and II Photoreactions)

Corticosteroids can undergo photochemical degradation when exposed to ultraviolet (UV) radiation. nih.govnih.gov These reactions often involve the carbonyl groups present in the steroid structure and can proceed via Norrish Type I and Type II photoreactions. rsc.orgwikipedia.org

Cleavage of Specific Bonds (e.g., C17–C20 bond)

A significant photochemical degradation pathway for corticosteroids with a C20-keto group is the Norrish Type I reaction, which involves the cleavage of the C17–C20 bond. researchgate.netrsc.org This α-scission results in the formation of two radical intermediates. wikipedia.org For Triamcinolone Acetonide, this cleavage leads to the formation of C17-based radicals. rsc.org The subsequent reactions of these radicals determine the final degradation products. rsc.org This type of cleavage has been observed upon irradiation with UVB light. nih.gov

Influence of Substituents on Degradation Products

The substituents on the corticosteroid structure, particularly on the D-ring and the C17 side chain, significantly influence the degradation products and the flexibility of the molecule. uu.nlnih.govacs.org The conformation of the D-ring can vary depending on the substituent groups. nih.govacs.org The moieties attached to the C17 carbon, besides the 20-keto-21-hydroxyl group, affect not only the type of degradation products formed but also the degradation kinetics. researchgate.netuu.nl For instance, in Triamcinolone Acetonide, the acetonide group influences the degradation pathway, leading to specific products like a 21-glyoxylic PG ester under certain conditions, which differs from corticosteroids with other substituents at C17. uu.nl The presence of a fluorine atom at C-6 has also been shown to influence photochemical reactions, leading to different product types. researchgate.net

Table 2: Photoreaction Types in Corticosteroids

This table summarizes the common photochemical reactions observed in corticosteroids, including the type of reaction and the bonds primarily affected.

| Photoreaction Type | Description | Example Bond Cleavage |

|---|---|---|

| Norrish Type I | Photochemical cleavage of the α-carbon bond to the carbonyl group, forming two radical intermediates. wikipedia.org | C17–C20 researchgate.netrsc.org |

| Norrish Type II | Intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, forming a 1,4-biradical. wikipedia.org | C9-C10 bond involvement iupac.org |

Hydrolytic Degradation of the Acetonide Moiety

The acetonide group, a cyclic ketal formed between the 16α- and 17α-hydroxyl groups and acetone (B3395972), is a key structural feature of 6-Keto Triamcinolone Acetonide. While it enhances the lipophilicity and potency of the corticosteroid, it is also susceptible to hydrolysis, particularly in aqueous solutions.

This degradation pathway involves the acid- or base-catalyzed cleavage of the ketal ring, yielding the parent compound, 6-Keto Triamcinolone. Studies on the closely related compound, triamcinolone acetonide, have shown that this cleavage is a dominant reaction in aqueous environments. google.com The rate of this hydrolytic degradation is highly dependent on the pH of the solution. For instance, the degradation of triamcinolone acetonide in aqueous solutions follows apparent first-order kinetics, with the rate varying significantly across a pH range of 1 to 10. google.com The non-oxidative nature of this cleavage means it is not dependent on metal catalysis. google.com A stable pH range for a similar compound, a palmitate prodrug of triamcinolone acetonide, was found to be between pH 5.0 and 9.0. nih.gov

The primary product of this degradation pathway is the corresponding diol, as illustrated in the degradation scheme.

Table 1: Degradation Products from Acetonide Hydrolysis

| Parent Compound | Degradation Product | Reaction Type |

|---|

A-Ring Degradation Processes

The A-ring of the this compound steroid core, which contains a cross-conjugated 1,4-diene-3-one system, is particularly susceptible to photochemical degradation. scite.aiuu.nl This type of degradation is primarily initiated by exposure to light, especially UV radiation. uu.nlrsc.org

Research on similar corticosteroids shows that irradiation with UV-A and UV-B light can lead to the formation of so-called "lumi" isomers through a photoisomerization process. rsc.org Additionally, photolysis can occur, leading to the formation of several photoproducts. nih.gov Studies on triamcinolone 16,17-acetonide have confirmed that it undergoes extensive photolysis, resulting in multiple primary photoproducts. nih.gov The presence of oxygen can play a significant role in the rate of this photodegradation. nih.gov

However, A-ring degradation is often considered less relevant for most pharmaceutical formulations because protective, light-resistant packaging is typically used to ensure the photostability of the drug product. uu.nl

Stability Influencing Factors in Preclinical Formulations

The stability of this compound in preclinical formulations is not solely dependent on its inherent chemical structure but is also significantly influenced by the formulation's composition and storage conditions. Key factors include the presence of oxygen, trace metals, and the properties of the excipients used.

Oxidation is a predominant degradation mechanism for corticosteroids that possess a 20-keto-21-hydroxyl side chain. uu.nl In both aqueous and non-aqueous environments, such as ointments, this oxidative degradation leads to the formation of two major degradation products: the 21-aldehyde and the 17-carboxylic acid derivatives. researchgate.netresearchgate.net The 21-aldehyde is identified as a primary degradation product, which can then be further oxidized to form the secondary degradation product, the 17-carboxylic acid. researchgate.netresearchgate.net

The rate of this oxidation is profoundly affected by several factors:

Trace Metals: The presence of trace metal ions, which can be extracted from excipients like lanolin and petrolatum, can catalyze the oxidation reaction. researchgate.net Copper ions (Cu²⁺) have been shown to be particularly effective catalysts. Studies on triamcinolone acetonide in propylene glycol demonstrated a clear correlation between the concentration of copper(II) acetate and an increased degradation rate constant. researchgate.net Ferric and nickel ions, in contrast, exhibited negligible catalytic effects. google.com

Excipients: In ointment formulations, triamcinolone acetonide tends to be concentrated in the propylene glycol (PG) phase. researchgate.netresearchgate.net This excipient can also extract trace metals from other components of the ointment base, thereby increasing the concentration of catalysts in the phase where the drug resides and accelerating degradation. researchgate.net

pH and Buffers: The pH of aqueous formulations is a critical stability parameter. For triamcinolone acetonide, the degradation rate is significantly influenced by pH, with studies showing different rates in acidic, neutral, and alkaline conditions. google.com The presence of certain buffer species, such as borate, can also affect the degradation rate. google.com

Oxygen: The presence of air (oxygen) is a prerequisite for the oxidative degradation pathway that forms the key aldehyde and carboxylic acid impurities. researchgate.net

The following table, based on data for triamcinolone acetonide, illustrates the catalytic effect of copper ions on the degradation rate in propylene glycol.

Table 2: Effect of Copper(II) Acetate on the Degradation Constant of Triamcinolone Acetonide in Propylene Glycol at 60°C

| Copper(II) Acetate Concentration (ppm) | Degradation Constant (day⁻¹) |

|---|---|

| 0 | ~0.01 |

| 5 | ~0.04 |

| 10 | ~0.08 |

Data derived from studies on Triamcinolone Acetonide. researchgate.net

Molecular and Cellular Mechanism of Action Studies Preclinical Focus

Ligand-Receptor Interactions and Binding Kinetics

The pharmacological activity of 6-Keto Triamcinolone (B434) Acetonide is initiated by its binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor that plays a pivotal role in regulating inflammatory responses. smolecule.comnih.gov Unliganded, the GR resides in the cytoplasm associated with chaperone proteins. nih.gov Upon binding to a glucocorticoid like 6-Keto Triamcinolone Acetonide, the receptor undergoes a conformational change, sheds its chaperone proteins, and translocates to the nucleus. nih.gov

As a glucocorticoid receptor agonist, this compound activates the receptor, leading to the modulation of target gene expression. smolecule.comguidetopharmacology.org In the nucleus, the activated GR-ligand complex can regulate transcription through several mechanisms. nih.gov It can bind directly to specific DNA sequences known as glucocorticoid response elements (GREs) as a homodimer to activate gene transcription. nih.gov Conversely, it can bind as a monomer to negative GREs to repress transcription. nih.gov

A significant anti-inflammatory mechanism, known as tethering, occurs independently of direct DNA binding. nih.gov In this process, the GR-ligand complex interacts directly with pro-inflammatory transcription factors such as activator protein-1 (AP-1) and nuclear factor κB (NF-κB), blocking their activity and thereby inhibiting the expression of inflammatory genes. nih.gov The immunosuppressive drugs FK506, rapamycin, and cyclosporin (B1163) A have been shown to potentiate the transcriptional activation mediated by triamcinolone acetonide. nih.gov

Synthetic glucocorticoids are designed to have increased affinity and selectivity for the GR compared to endogenous ligands like cortisol. nih.gov The structure of this compound, particularly its acetonide group at the C16 and C17 positions, is crucial for its high potency. nih.govresearchgate.net This acetonide moiety significantly enhances the binding affinity and stability of the ligand-receptor complex. nih.govnih.gov

Research comparing Triamcinolone Acetonide (TA) with other synthetic glucocorticoids like dexamethasone (B1670325) demonstrates that the acetonide group increases intramolecular contacts within the ligand-binding domain (LBD) of the GR. nih.govnih.gov This results in a more stable and compact receptor-ligand complex. nih.gov The addition of an acetonide group is also known to enhance the penetrability and percutaneous absorption of the corticosteroid. researchgate.netijdvl.com

Biochemical assays have quantified this enhanced affinity. For instance, Triamcinolone Acetonide displaces fluorescently-labeled dexamethasone from the GR ligand-binding domain with a high affinity, showing a dissociation constant (Ki) of 3.2 nM. nih.gov Furthermore, the binding of Triamcinolone Acetonide leads to a significant increase in the thermal stability of the LBD, with an 8°C increase observed compared to when it is bound by dexamethasone. nih.gov

Table 1: Comparative Binding Characteristics for the Glucocorticoid Receptor LBD

| Compound | Binding Affinity (Ki) | Thermal Stability Increase (vs. Dexamethasone) |

|---|---|---|

| Triamcinolone Acetonide | 3.2 nM nih.gov | +8°C nih.gov |

| Dexamethasone | Baseline nih.gov | Baseline nih.gov |

Conformational Dynamics of Receptor-Ligand Complexes

The binding of this compound induces specific conformational changes within the GR's ligand-binding domain (LBD), which are critical for its activation and subsequent interaction with other proteins. nih.govresearchgate.net These dynamic changes have been elucidated through structural analysis and molecular dynamics simulations. nih.govnih.gov

High-resolution crystal structures of the GR LBD in complex with Triamcinolone Acetonide reveal a detailed network of interactions within the binding pocket. nih.gov The ligand is anchored through a series of hydrogen bonds with specific amino acid residues. nih.govresearchgate.net A key feature is a hydrogen-bonding network that often includes a water molecule, a common characteristic for steroid receptor-ligand complexes. nih.gov

The 3-keto group on the A-ring of the steroid forms hydrogen bonds with the amide of Glutamine 39 (Gln39) and the guanidinium (B1211019) group of Arginine 80 (Arg80). nih.govresearchgate.net These interactions can be either direct or mediated by the aforementioned water molecule. nih.gov Additional hydrogen bonding interactions occur between the ligand and residues such as Asparagine 33 (Asn33) and Threonine 308 (Thr308). nih.govresearchgate.net These precise interactions stabilize the ligand within the pocket and are fundamental to the conformational state that leads to receptor activation. nih.gov

Table 2: Key Amino Acid Interactions in the GR Binding Pocket with Triamcinolone Acetonide

| Interacting Residue | Location of Interaction on Ligand | Type of Interaction | Reference |

|---|---|---|---|

| Gln39 | A-ring 3-keto oxygen | Hydrogen Bond (direct or water-mediated) | nih.govresearchgate.net |

| Arg80 | A-ring 3-keto oxygen | Hydrogen Bond (direct or water-mediated) | nih.govresearchgate.net |

| Asn33 | Ligand | Hydrogen Bond | nih.govresearchgate.net |

| Thr308 | Ligand | Hydrogen Bond | nih.govresearchgate.net |

Molecular dynamics (MD) simulations provide critical insights into the dynamic nature of the receptor-ligand complex that static crystal structures cannot fully capture. nih.govacs.orgoup.com Simulations spanning hundreds of nanoseconds (e.g., 500-ns) have been used to analyze the stability and fluctuations of these interactions over time. nih.govresearchgate.net

MD simulations confirm that the hydrogen bonds between the ligand and residues like Arg80 and Gln39 are dynamic, alternating between direct contact and water-mediated bridges. nih.govresearchgate.net A significant finding from these simulations is that Triamcinolone Acetonide induces a more compact structure in the GR LBD compared to other glucocorticoids. nih.gov It reduces conformational fluctuations, particularly near the mouth of the binding pocket. nih.gov This ligand-induced stabilization and reduction in flexibility are thought to be a primary driver for the compound's high affinity and the enhanced stability of the receptor-ligand complex. nih.govnih.gov This supports the theme that ligand-induced conformational dynamics are a major factor in steroid receptor activation. nih.govnih.gov

Modulation of Inflammatory Mediators at the Cellular Level

The ultimate preclinical effect of this compound at the cellular level is the potent suppression of inflammatory responses. smolecule.comnih.gov This is achieved by modulating the synthesis and release of key inflammatory mediators. nih.govmdpi.com

Following GR activation and gene expression modulation, the production of numerous pro-inflammatory cytokines is inhibited. mdpi.com Studies on human retinal microvascular endothelial cells (HRMECs) have shown that Triamcinolone Acetonide effectively suppresses the inflammatory effects induced by cytokines such as vascular endothelial growth factor (VEGF), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.gov This suppression of inflammatory mediators is a direct consequence of the GR-mediated transcriptional repression discussed earlier, particularly the tethering mechanism that interferes with NF-κB and AP-1 signaling pathways. nih.gov By inhibiting these central regulators of the inflammatory cascade, the compound effectively reduces the hallmarks of inflammation at the cellular level. nih.gov

Table 3: Inflammatory Mediators Modulated by Triamcinolone Acetonide

| Inflammatory Mediator | Cellular Effect | Mechanism of Modulation | Reference |

|---|---|---|---|

| VEGF | Increased vascular permeability | Inhibition of VEGF-induced effects | nih.gov |

| TNF-α | Pro-inflammatory signaling | Inhibition of TNF-α-induced effects | mdpi.comnih.gov |

| IL-1β | Pro-inflammatory signaling | Inhibition of IL-1β-induced effects | mdpi.comnih.gov |

| IL-6 | Pro-inflammatory signaling | Inhibition of synthesis/release | mdpi.com |

Inhibition of Phospholipase A2

Reduction of Arachidonic Acid Synthesis and Downstream Prostaglandins (B1171923)/Leukotrienes

The inhibition of phospholipase A2 directly prevents the release and subsequent synthesis of arachidonic acid. mdpi.comdrugbank.comnih.gov Arachidonic acid serves as the essential precursor for a wide array of potent pro-inflammatory eicosanoids. patsnap.com Its unavailability halts the downstream synthesis of both prostaglandins and leukotrienes. drugbank.comcancer.govnih.gov The production of prostaglandins, which are mediators of vasodilation and pain, is catalyzed by cyclooxygenase (COX) enzymes. nih.gov The synthesis of leukotrienes, which are involved in immune cell migration, is catalyzed by lipoxygenase (LOX) enzymes. nih.gov By blocking the common precursor, arachidonic acid, Triamcinolone Acetonide effectively curtails the production of both of these major classes of inflammatory mediators, leading to a broad anti-inflammatory effect. drugbank.comnih.govresearchgate.net

Effects on Cellular Processes in Preclinical Models

Preclinical studies using non-human cartilage models have been instrumental in elucidating the effects of Triamcinolone Acetonide on the cellular components and structural matrix of articular cartilage. These investigations often utilize explant or co-culture systems to simulate the joint environment.

Chondrocyte Viability and Proliferation Studies (non-human)

The impact of Triamcinolone Acetonide on the viability and proliferation of chondrocytes—the sole cell type in cartilage—has been evaluated in various non-human models. mdpi.com A key study using articular cartilage samples from young bovine knee joints found that at physiologically relevant doses (ranging from 1 nM to 200 μM), Triamcinolone Acetonide had a minimal negative impact on chondrocyte viability and proliferation. nih.govresearchgate.net This was observed over both short-term (2 days) and long-term (10-14 days) treatment periods. nih.govresearchgate.net Another study using a canine explant model reported that Triamcinolone Acetonide did not cause a decrease in cell viability compared to the negative control. researchgate.net

| Model System | Treatment | Duration | Finding on Viability/Proliferation |

| Bovine Articular Cartilage Explants | Triamcinolone Acetonide (1 nM to 200 μM) | 2 to 14 days | Minimally affected chondrocyte viability and proliferation. nih.govresearchgate.net |

| Canine Articular Explants | Triamcinolone Acetonide | 7 days | No decrease in cell viability was observed. researchgate.net |

| Model System | Treatment | Key Finding on ECM Metabolism |

| Equine Cultured Chondrocytes | Triamcinolone Acetonide | Did not cause significant changes in the gene expression of Aggrecan (ACAN). scielo.br |

| Bovine Articular Cartilage Explants | Triamcinolone Acetonide (1 nM to 200 μM) | Anabolic activity (ECM synthesis) was minimally affected. nih.govresearchgate.net |

| Equine Joints (in vivo) | Repeated Triamcinolone Acetonide injections (12 mg) | Altered articular cartilage and collagen metabolism, affecting both synthesis (CPII) and degradation (C1,2C) markers. nih.gov |

Impact on Catabolic Activities in Inflammatory Challenges

A significant therapeutic effect of Triamcinolone Acetonide in preclinical models is its ability to counteract the destructive (catabolic) processes induced by inflammatory stimuli. In bovine cartilage explants challenged with the pro-inflammatory cytokine interleukin-1β (IL-1β), Triamcinolone Acetonide demonstrated protective effects. nih.govresearchgate.net It reduced the catabolic activities in the cartilage, leading to decreased loss of nascent glycosaminoglycans (a key proteoglycan) and the maintenance of the cartilage's mechanical properties. nih.govresearchgate.net Similarly, in an equine articular tissue co-culture model, low, clinically relevant concentrations (10⁻⁷ and 10⁻¹⁰ M) of Triamcinolone Acetonide effectively mitigated the inflammatory and catabolic effects induced by IL-1β, including the reduction of prostaglandin (B15479496) E2 and matrix metalloproteinase-13 production. researchgate.net

| Model System | Inflammatory Challenge | Effect of Triamcinolone Acetonide |

| Bovine Articular Cartilage Explants | Interleukin-1β (IL-1β) | Reduced catabolic activities, decreased glycosaminoglycan loss, and maintained mechanical properties. nih.govresearchgate.net |

| Equine Articular Tissue Co-cultures | Interleukin-1β (IL-1β) | Mitigated inflammatory and catabolic effects, including reduced Prostaglandin E2 and Matrix Metalloproteinase-13. researchgate.net |

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Metabolite and Degradant Characterization

Chromatographic methods are fundamental in the analysis of 6-Keto Triamcinolone (B434) Acetonide, providing the necessary resolution to distinguish it from structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of Triamcinolone Acetonide and its related substances, including 6-Keto Triamcinolone Acetonide. nih.govnih.gov Reversed-phase HPLC methods are commonly developed and validated for stability-indicating assays, capable of separating the active pharmaceutical ingredient from its impurities and degradation products. nih.gov

A typical HPLC method for the determination of Triamcinolone Acetonide and its degradation products might employ a C18 column. nih.gov The mobile phase often consists of a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727) with an aqueous buffer, such as potassium dihydrogen phosphate (B84403), adjusted to a specific pH. nih.gov Gradient elution can be utilized to achieve optimal separation of all compounds. nih.gov Detection is frequently performed using a UV detector or a Diode Array Detector (DAD) at a wavelength where the compounds exhibit significant absorbance, commonly around 240 nm or 254 nm. nih.govpharmahealthsciences.net For instance, one method successfully separated Triamcinolone Acetonide from its impurities and degradation products using an acetonitrile-methanol-0.05 M potassium dihydrogen phosphate mobile phase (pH 3.0) with detection at 225 nm. nih.gov Another stability-indicating HPLC-UV method used a gradient elution with an acetonitrile and water mobile phase buffered to pH 7, with detection at 241 nm, to quantify Triamcinolone Acetonide and its degradation products in an ointment formulation. nih.gov

Table 1: Exemplary HPLC Parameters for the Analysis of Triamcinolone Acetonide and Related Compounds| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Altima C18 RP18 HP (250x4.6mm, 5µm) nih.gov | Reversed-phase C18 nih.gov |

| Mobile Phase | Acetonitrile and water with 10mM phosphate buffer (pH 7) nih.gov | Acetonitrile-methanol-0.05 M potassium dihydrogen phosphate (pH 3.0) nih.gov |

| Flow Rate | 1.5 ml/min nih.gov | Not specified |

| Detection Wavelength | 241 nm nih.gov | 225 nm nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times, making it well-suited for the analysis of complex mixtures containing Triamcinolone Acetonide and its metabolites. tandfonline.com UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which contributes to their enhanced performance. tandfonline.com

A validated RP-UPLC method for the quantitative detection of Triamcinolone Acetonide and its degradation products employed a UPLC BEH C18 column (50 x 2.1 mm, 1.7µm). tandfonline.com The separation was achieved with a mobile phase consisting of ethanol (B145695) and purified water, with the pH adjusted to 5.0, and detection at 240 nm. tandfonline.com This method demonstrated its specificity through forced degradation studies, proving its capability to separate the parent drug from its degradation products. tandfonline.com

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the definitive identification and structural elucidation of metabolites and degradation products of Triamcinolone Acetonide, such as this compound. nih.govnih.gov This technique provides molecular weight information and fragmentation patterns that are unique to a specific chemical structure.

In the study of Triamcinolone Acetonide metabolism, LC-MS/MS has been used to identify various metabolites in human urine. nih.gov The fragmentation behavior of Triamcinolone Acetonide and its metabolites often involves characteristic neutral losses, such as the loss of acetone (B3395972) (58 Da). nih.gov Metabolites resulting from processes like hydroxylation, oxidation of the 11-hydroxyl group (which would lead to a keto-formation), and reduction of the double bond have been detected. nih.gov For example, 6β-hydroxy-triamcinolone acetonide has been identified as a major urinary metabolite. nih.gov

The structural elucidation of degradation products is also facilitated by LC-MS/MS. oup.com By analyzing the mass-to-charge ratio (m/z) of the parent ion and its product ions, a proposed structure for the unknown compound can be determined. nih.gov This is crucial for understanding the degradation pathways of the parent drug under various stress conditions. nih.govoup.com

Table 2: Identified Metabolites of Triamcinolone Acetonide via LC-MS/MS| Metabolite | Metabolic Reaction | Reference |

|---|---|---|

| 6β-hydroxy-triamcinolone acetonide | Hydroxylation at C-6 | nih.govnih.gov |

| 11-keto-triamcinolone acetonide | Oxidation of the 11-hydroxyl group | nih.gov |

| Reduced derivatives | Reduction of the Δ4 double bond | nih.gov |

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more accessible alternative to chromatographic techniques for the quantification of corticosteroids, although they may lack the specificity for complex mixtures.

UV-Visible spectrophotometry can be used for the quantitative determination of Triamcinolone Acetonide. iosrphr.org The method is based on the principle that the molecule absorbs light in the ultraviolet range due to its chromophoric structure. A standard analytical procedure involves preparing a solution of the compound in a suitable solvent, such as methanol, and measuring its absorbance at the wavelength of maximum absorption (λmax). iosrphr.org For Triamcinolone Acetonide, the λmax is typically observed around 240 nm. researchgate.net

The concentration of the analyte is then determined by applying Beer's law, which states that the absorbance of a solution is directly proportional to its concentration. nih.gov While this method is straightforward and rapid, its application for the specific quantification of this compound in the presence of Triamcinolone Acetonide can be challenging due to the likely overlap of their UV spectra. Derivative spectrophotometry can sometimes be employed to enhance the resolution of overlapping spectra. iosrphr.org

The blue tetrazolium (BT) reaction is a well-established colorimetric method for the analysis of corticosteroids possessing an α-ketol side chain. nih.govnih.gov This reaction involves the reduction of the blue tetrazolium reagent by the corticosteroid in an alkaline medium to produce a stable, colored formazan (B1609692) derivative. nih.gov The intensity of the color produced, which is measured spectrophotometrically (typically around 525 nm), is proportional to the concentration of the corticosteroid. nih.gov

This method has been successfully applied to the quantitative analysis of Triamcinolone Acetonide in pharmaceutical dosage forms. nih.gov The reaction conditions, such as temperature and reaction time, can be optimized to enhance the reaction rate and sensitivity. nih.gov While the blue tetrazolium reaction is a valuable tool for the quantification of total reducing corticosteroids, it is not specific to a single compound and would react with both Triamcinolone Acetonide and this compound if both were present and possessed the necessary functional groups. semanticscholar.orgnih.gov

Electrochemical Methods

Electrochemical methods offer a sensitive and cost-effective approach for the analysis of steroid compounds. While specific studies on this compound are not extensively detailed in the available literature, research on its parent compound, Triamcinolone Acetonide (TAA), provides significant insights into the electrochemical behavior applicable to its metabolites. electrochemsci.orgdergipark.org.tr The primary electrochemical activity of these corticosteroids involves the reduction of the α,β-unsaturated carbonyl group within the A-ring of the steroid structure. electrochemsci.org This process is typically irreversible and influenced by factors such as pH and the composition of the supporting electrolyte. electrochemsci.orgmoca.net.ua Various working electrodes, including glassy carbon, pencil graphite, and carbon paste electrodes, have been utilized for these analyses. electrochemsci.orgdergipark.org.trmoca.net.ua

Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental technique used to investigate the redox properties of electroactive species like TAA. Studies conducted in aqueous-methanolic media across a wide pH range (1.0 to 13.0) show that TAA exhibits a single, well-defined, irreversible reduction peak. electrochemsci.org The process is adsorption-controlled, meaning the analyte accumulates on the electrode surface before the electron transfer occurs. electrochemsci.org

The potential at which this reduction peak occurs is dependent on the pH of the solution, shifting to more negative potentials as the pH increases. moca.net.ua The peak current has been observed to increase linearly with the scan rate, further confirming the adsorption-controlled nature of the reaction. electrochemsci.org Controlled potential coulometry experiments have determined that the reduction mechanism involves two electrons. electrochemsci.org Researchers have found that alkaline conditions, specifically a pH of 13.0, are well-suited for analytical studies due to the good adsorption of the steroid onto the electrode surface. electrochemsci.org

Stripping Voltammetric Procedures (e.g., Differential Pulse, Square Wave)

Adsorptive stripping voltammetry (AdSV) is a highly sensitive electrochemical technique that enhances detection limits by incorporating a preconcentration step. electrochemsci.orgmdpi.com In this two-step process, the analyte is first accumulated onto the working electrode surface under specific conditions (accumulation potential and time), and then it is "stripped" off by a rapid potential scan, generating a significant current signal. electrochemsci.org For TAA, both Differential Pulse Stripping Voltammetry (DPSV) and Square Wave Stripping Voltammetry (SWSV) have been successfully developed. electrochemsci.org

The sensitivity of these methods is greatly influenced by the optimization of several instrumental and experimental parameters. For DPSV, key parameters include the initial potential, pulse height, pulse width, and potential scan increment. electrochemsci.org Similarly for SWSV, accumulation potential, time, square wave amplitude, frequency, and scan increments must be optimized to achieve maximum peak current. electrochemsci.org

Comparative studies have shown that while both DPSV and SWSV are effective for the determination of TAA, SWSV generally provides a wider determination range and a lower limit of detection, making it the more suitable method for trace analysis. electrochemsci.org The reproducibility of these stripping signals is high, with relative standard deviations for identical measurements being well within accepted limits (e.g., 2.6%). electrochemsci.org A fully validated square-wave adsorptive cathodic stripping voltammetric procedure has demonstrated a linear range for TAA from 1 × 10⁻⁹ to 9 × 10⁻⁸ mol L⁻¹, with a limit of detection as low as 3 × 10⁻¹⁰ mol L⁻¹. uw.edu.pl

| Parameter | Differential Pulse Stripping Voltammetry (DPSV) | Square Wave Stripping Voltammetry (SWSV) | Reference |

|---|---|---|---|

| Lower Limit of Determination | 0.1 µg/mL | 0.01 µg/mL | electrochemsci.org |

| Reproducibility (RSD) | 2.6% (for 6 identical measurements) | Not specified, but within accepted limits | electrochemsci.org |

| Optimal pH | 13.0 | 13.0 | electrochemsci.org |

| Working Electrode | Glassy Carbon Electrode | Glassy Carbon Electrode | electrochemsci.org |

Mass Spectrometry Imaging (MSI) and On-Tissue Derivatization Strategies

Mass Spectrometry Imaging (MSI) is a powerful, label-free analytical technique that maps the spatial distribution of molecules directly within tissue sections. nih.govnih.gov It combines the chemical specificity and sensitivity of mass spectrometry with the spatial information of microscopy. maastrichtuniversity.nl Among various MSI techniques, Matrix-Assisted Laser Desorption/Ionization (MALDI) is one of the most widely used methods for analyzing a broad range of biomolecules, including peptides, lipids, and small molecule drugs. nih.govmaastrichtuniversity.nl However, some compounds, including TAA, exhibit poor ionization efficiency by MALDI, making their direct detection in tissue challenging. bohrium.comacs.org To overcome this limitation, on-tissue chemical derivatization strategies are employed to enhance the ionization and detection of the target analyte. nih.gov

Application of MALDI-MSI for Tissue Distribution Studies (non-human)

MALDI-MSI has been successfully applied to study the penetration and distribution of TAA in non-human biological matrices, such as human osteoarthritis (OA) cartilage explants incubated in vitro. bohrium.comacs.orgmaastrichtuniversity.nl This research is crucial for understanding how the drug permeates avascular tissues like cartilage. acs.orgmaastrichtuniversity.nl

In these studies, cartilage tissue sections are mounted onto conductive slides, and a chemical matrix that facilitates laser desorption/ionization is applied. nih.gov The laser rasters across the tissue, generating a mass spectrum at each distinct point (pixel). nih.gov These spectra are then compiled to create a two-dimensional ion density map that visualizes the drug's distribution in relation to the tissue's histology. nih.gov To achieve accurate quantification, a deuterated internal standard (e.g., TAA-d6) is often used. maastrichtuniversity.nl This stable isotope-labeled analogue is added during the sample preparation process, and its signal is used to normalize the signal of the target drug, correcting for variations in matrix deposition and ionization efficiency across the tissue. maastrichtuniversity.nl Using this approach, researchers have been able to quantify the amount of TAA that penetrates the cartilage and map its distribution within different cartilage zones. maastrichtuniversity.nl

| Donor Sample | Incubation Concentration | Measured Concentration in Tissue (ng/µL) | Reference |

|---|---|---|---|

| Patient 1 | 434.5 ng/µL (High Dose) | 22.19 ± 2.11 | researchgate.net |

| Patient 1 | 43.5 ng/µL (Low Dose) | 3.66 ± 0.37 | researchgate.net |

| Patient 2 | 434.5 ng/µL (High Dose) | 10.34 ± 1.01 | researchgate.net |

| Patient 2 | 43.5 ng/µL (Low Dose) | 6.44 ± 0.57 | researchgate.net |

Chemical Derivatization Techniques for Enhanced Detection

To address the poor ionization of TAA in MALDI-MSI, an on-tissue chemical derivatization method using Girard's Reagent T (GirT) has been developed. bohrium.comacs.orgmaastrichtuniversity.nl Chemical derivatization is a strategy used to tag target analytes with moieties that improve their ionization efficiency, thereby enhancing their detection by mass spectrometry. nih.gov GirT is a cationic derivatizing agent that specifically reacts with ketone and aldehyde functional groups. researchgate.net

The derivatization of TAA with GirT occurs on the tissue section itself. maastrichtuniversity.nl The reagent reacts with the ketone group in the A-ring of the TAA molecule, attaching a pre-charged quaternary ammonium (B1175870) group. maastrichtuniversity.nlresearchgate.net This permanent positive charge significantly improves the ionization efficiency of the TAA-GirT derivative during the MALDI process, leading to a substantial increase in signal intensity and allowing for sensitive detection and quantification that would otherwise not be possible. nih.govmaastrichtuniversity.nlnih.gov This on-tissue derivatization technique has been pivotal in enabling the successful use of MALDI-MSI for studying the distribution of TAA in challenging tissue matrices. bohrium.comnih.govmaastrichtuniversity.nl

Method Validation in Research Settings (e.g., linearity, precision, accuracy)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.com It is a critical component of any analytical research, ensuring the reliability, quality, and consistency of results. wjarr.com Key parameters evaluated during method validation include linearity, precision, and accuracy. wjarr.comelementlabsolutions.comeuropa.eu

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. gmpinsiders.comchromatographyonline.com It is typically evaluated by analyzing a minimum of five different concentrations of a standard solution. europa.eugmpinsiders.com The data are then plotted (concentration vs. response), and a linear regression analysis is performed. A high correlation coefficient (R² value close to 1.0) indicates a strong linear relationship. For a UV spectrophotometric method developed for TAA, linearity was established in the concentration range of 10–40 µg/mL with a correlation coefficient (R²) of 0.998. nih.govnih.gov

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.comchromatographyonline.com It is usually assessed at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision, considering variations like different days or analysts), and reproducibility (inter-laboratory precision). chromatographyonline.com Precision is reported as the standard deviation (SD) or, more commonly, the relative standard deviation (%RSD). recentscientific.com For a validated method for TAA in nasal spray, the %RSD for repeatability was 1.65%, and for intermediate precision, it was 2.01%, indicating good reproducibility. nih.govnih.gov

Accuracy is the measure of the closeness of the test results obtained by the method to the true or accepted reference value. elementlabsolutions.comchromatographyonline.com It is often determined through recovery studies, where a known amount of pure analyte is added ("spiked") into a sample matrix. wjarr.comnih.gov The method is then used to analyze the spiked sample, and the result is compared to the known "true" value. Accuracy is expressed as the percentage of analyte recovered. chromatographyonline.com In a study validating a method for TAA, mean recoveries were in the range of 100.08–103.65%, meeting the acceptance criteria for accuracy. nih.govnih.gov

| Validation Parameter | Result | Acceptance Criteria | Reference |

|---|---|---|---|

| Linearity (Range) | 10–40 µg/mL | R² > 0.99 | nih.govnih.gov |

| Linearity (Correlation Coefficient) | R² = 0.998 | R² > 0.99 | nih.govnih.gov |

| Precision (Repeatability) | RSD = 1.65% | RSD ≤ 2% | nih.govnih.gov |

| Precision (Intermediate Precision) | RSD = 2.01% | RSD ≤ 2% | nih.govnih.gov |

| Accuracy (% Recovery) | 100.08% – 103.65% | Typically 98% - 102% | nih.govnih.gov |

Preclinical Research Models and in Vitro/ex Vivo Investigations

Use of Cell Lines for Molecular and Biochemical Studies

Cell-based assays are crucial for dissecting the molecular and biochemical effects of corticosteroids. Various cell lines have been utilized to study the impact of Triamcinolone (B434) Acetonide on cellular viability, inflammation, and proliferation.

In one study, human retinal pigment epithelium (ARPE19) cells were used to assess the effects of different formulations of Triamcinolone Acetonide. nih.govnih.gov The results indicated that at high concentrations (1.0 mg/ml), both trade and preservative-free formulations of Triamcinolone Acetonide, as well as the preservative vehicle alone, caused a significant reduction in cell viability. nih.govnih.gov The effect was most pronounced with the trade formulation, suggesting a potential potentiated inhibitory effect of the drug and its vehicle at high concentrations. nih.govnih.gov Another study noted that Triamcinolone Acetonide inhibits the proliferation of retinal endothelial cells induced by basic fibroblast growth factor (bFGF). medchemexpress.com

The anti-inflammatory activity of Triamcinolone Acetonide has also been demonstrated in vitro. Experiments using human corneal epithelial cells showed that Triamcinolone Acetonide lipid nanocarriers could effectively reduce interleukin-6 concentrations, indicating significant anti-inflammatory action. mdpi.com In the context of cartilage, studies on chondrocytes have explored the impact of Triamcinolone Acetonide. While some reports suggest it can reduce chondrocyte viability, other research indicates it does not negatively affect chondrocyte viability, proliferation, or anabolic activities and may even inhibit glycosaminoglycan (GAG) loss during inflammation. medchemexpress.commemberclicks.net

Table 1: Summary of In Vitro Cell Line Studies on Triamcinolone Acetonide

| Cell Line | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| ARPE19 (Human Retinal Pigment Epithelium) | Ocular Toxicity Model | Significant cell loss observed at high concentrations (1.0 mg/ml) with both trade and preservative-free formulations. nih.govnih.gov | nih.gov, nih.gov |

| Retinal Endothelial Cells | Proliferation Model | Inhibits basic fibroblast growth factor (bFGF) induced proliferation. medchemexpress.com | medchemexpress.com |

| Human Corneal Epithelial Cells | Inflammation Model | Lipid nanocarriers with Triamcinolone Acetonide reduced interleukin-6 levels, showing high anti-inflammatory activity. mdpi.com | mdpi.com |

Animal Models for Pharmacodynamic and Efficacy Research

Animal models are indispensable for evaluating the in vivo efficacy and pharmacodynamics of drugs in a complex biological system.

Triamcinolone Acetonide has been extensively studied for its effects on retinal and macular edema. In a rat model of endotoxin-induced uveitis (EIU), which can cause retinal swelling, intravitreal injections of Triamcinolone Acetonide were evaluated for their effects on key retinal channels controlling fluid movement. arvojournals.org Specifically, the study investigated the regulation of aquaporin-4 (AQP4) and the potassium channel Kir4.1 in retinal Müller glial cells. arvojournals.org The results showed that Triamcinolone Acetonide significantly reduced AQP4 protein content in the neuroretina but, unlike dexamethasone (B1670325), did not prevent the inflammation-induced downregulation of Kir4.1 transcripts. arvojournals.org In a separate study on diabetic macular edema, a population pharmacokinetic-pharmacodynamic model was developed using central macular thickness (CMT) as a key parameter, which supported an estimated intravitreal half-life for the drug of approximately 15.4 days. nih.gov Furthermore, in a study on nonischemic central retinal vein occlusion in human patients, intravitreal Triamcinolone Acetonide was effective at reversing cystoid macular edema in the short term. nih.gov

Endotoxin-induced uveitis (EIU) is a standard animal model for acute ocular inflammation. This model, often induced by lipopolysaccharide (LPS) in rabbits, rats, or mice, is frequently used to test anti-inflammatory therapies. arvojournals.orgnih.govscience.govarvojournals.org In a rabbit EIU model, a nanocrystal formulation of Triamcinolone Acetonide (TA-NC) was shown to be highly effective. nih.gov The subconjunctival administration of TA-NC significantly alleviated the inflammatory response in the anterior chamber and iris, proving more effective than a commercial formulation in reducing clinical inflammatory signs. nih.govresearchgate.net Similarly, a porcine model of acute posterior uveitis induced by LPS demonstrated that delivering Triamcinolone Acetonide to the suprachoroidal space (SCS) was as effective in reducing inflammation as a standard intravitreal injection, even at a lower dose. arvojournals.org

Ex vivo studies using cartilage explants provide insights into the direct effects of drugs on tissue integrity and metabolism. Research using juvenile bovine cartilage explants cultured for 14 days found that Triamcinolone Acetonide did not negatively affect cell metabolic activities, including chondrocyte viability and proliferation. memberclicks.net Importantly, this study also found that Triamcinolone Acetonide inhibited the loss of glycosaminoglycans (GAGs) during an inflammatory challenge, suggesting a protective role for the cartilage matrix. memberclicks.net Another study using a murine cartilage defect model reported that while intra-articular Triamcinolone Acetonide reduced synovial inflammation, it also inhibited the natural cartilage repair process. eur.nl These findings highlight the complex effects of the corticosteroid within the joint environment.

Table 2: Overview of Animal and Ex Vivo Models for Triamcinolone Acetonide Research

| Model Type | Animal/Tissue | Condition Studied | Key Findings | Reference(s) |

|---|---|---|---|---|

| Retinal Edema | Rat | Endotoxin-Induced Uveitis (EIU) | TA reduced AQP4 protein but did not prevent downregulation of Kir4.1 mRNA. arvojournals.org | arvojournals.org |

| Endotoxin-Induced Uveitis | Rabbit | Acute Ocular Inflammation | Nanocrystal formulation (TA-NC) effectively alleviated inflammatory signs in the anterior chamber and iris. nih.govresearchgate.net | nih.gov, researchgate.net |

| Endotoxin-Induced Uveitis | Porcine | Acute Posterior Uveitis | Suprachoroidal space (SCS) injection was as effective as intravitreal injection in reducing inflammation. arvojournals.org | arvojournals.org |

| Cartilage Tissue | Bovine (explants) | Cartilage Metabolism | TA did not harm cell metabolic activity and inhibited inflammatory GAG loss. memberclicks.net | memberclicks.net |

Development of Novel Drug Delivery Systems for Research Applications

The poor aqueous solubility of Triamcinolone Acetonide necessitates the development of advanced drug delivery systems to improve its therapeutic application, particularly in ophthalmology. nih.gov